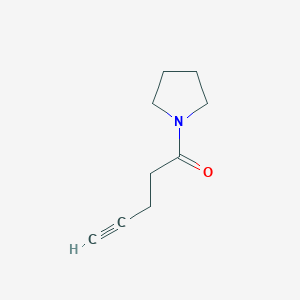
2-(4-iso-Propylphenyl)ethanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-iso-Propylphenyl)ethanethiol is an organic compound with the molecular formula C11H16S. It belongs to the class of thiols, which are sulfur-containing organic compounds characterized by the presence of a thiol group (-SH). This compound is known for its distinct odor and is used in various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(4-iso-Propylphenyl)ethanethiol can be synthesized through several methods. One common approach involves the reaction of 4-iso-propylphenylacetic acid with thionyl chloride to form the corresponding acyl chloride, which is then reduced using lithium aluminum hydride to yield the desired thiol . Another method involves the reaction of 4-iso-propylphenylacetonitrile with hydrogen sulfide in the presence of a catalyst to produce the thiol .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-iso-Propylphenyl)ethanethiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides, sulfinic acids, and sulfonic acids.
Reduction: Thiols can be reduced to form the corresponding hydrocarbons.
Substitution: Thiols can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents such as bromine or chlorine
Major Products Formed
Oxidation: Disulfides, sulfinic acids, sulfonic acids
Reduction: Corresponding alkanes
Substitution: Halogenated compounds
Applications De Recherche Scientifique
2-(4-iso-Propylphenyl)ethanethiol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(4-iso-Propylphenyl)ethanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to inhibition or modification of their activity . This interaction is crucial in redox reactions and can affect cellular signaling pathways .
Comparaison Avec Des Composés Similaires
2-(4-iso-Propylphenyl)ethanethiol can be compared with other thiols such as ethanethiol, butanethiol, and methanethiol. These compounds share similar chemical properties but differ in their molecular structures and specific applications . For example:
Ethanethiol: Known for its use as an odorant in natural gas.
Butanethiol: Used in the synthesis of pharmaceuticals and agrochemicals.
Methanethiol: Used in the production of methionine, an essential amino acid.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and applications .
Propriétés
IUPAC Name |
2-(4-propan-2-ylphenyl)ethanethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16S/c1-9(2)11-5-3-10(4-6-11)7-8-12/h3-6,9,12H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYVKOGBOBKBIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CCS |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Octahydropyrazino[2,1-c][1,4]thiazine](/img/structure/B7906906.png)


![N-[4-(2-chloroacetyl)-2-fluorophenyl]acetamide](/img/structure/B7906933.png)










